5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 3-chlorophenylamino group and a 3,4-dimethylphenyl group, making it a molecule of interest for various scientific research applications.
Properties
CAS No. |
1105199-70-9 |
|---|---|
Molecular Formula |
C17H16ClN5O |
Molecular Weight |
341.8 |
IUPAC Name |
5-(3-chloroanilino)-N-(3,4-dimethylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O/c1-10-6-7-14(8-11(10)2)20-17(24)15-16(22-23-21-15)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
KEJQFINPGXMOMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of 5-[(3-Chlorophenyl)amino]-N-(3,4-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carboxamide
The retrosynthetic strategy for this compound involves disassembling the molecule into modular precursors that enable efficient construction of the 1,2,3-triazole core while preserving the regiochemical integrity of the substituents. The carboxamide group at position 4 and the 3-chlorophenylamino group at position 5 necessitate orthogonal protection-deprotection strategies to avoid cross-reactivity during synthesis.
Disconnection at the Carboxamide Group
The N-(3,4-dimethylphenyl)carboxamide moiety suggests a late-stage amidation step, where 1H-1,2,3-triazole-4-carboxylic acid is activated (e.g., as an acid chloride or mixed anhydride) and coupled with 3,4-dimethylaniline. This approach aligns with methods for analogous triazole carboxamides, where stepwise synthesis from carboxylic acid precursors ensures regiocontrol.
Disconnection at the 5-Amino Group
The 5-[(3-chlorophenyl)amino] group implies a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling at position 5 of the triazole. However, the electron-deficient nature of the triazole ring may necessitate transition metal catalysis for efficient amination.
Triazole Core Formation
The 1,2,3-triazole ring is most reliably constructed via CuAAC between an alkyne and an azide. Strategic selection of azide and alkyne precursors can pre-install functional groups at positions 4 and 5, minimizing post-cyclization modifications.
Synthetic Routes to this compound
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, offers a regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. For the target compound, this method requires an alkyne precursor bearing a latent carboxamide group and an azide with a protected amino functionality.
Alkyne Precursor Design
Propiolic acid derivatives, such as ethyl propiolate, serve as viable starting materials. Reaction with 3,4-dimethylaniline under Steglich conditions yields the corresponding propiolamide, which participates in CuAAC without decarboxylation.
Azide Precursor Synthesis
3-Chlorophenyl azide, prepared from 3-chloroaniline via diazotization and azide transfer, introduces the requisite aromatic amino group. Protection of the aniline nitrogen as a tert-butoxycarbonyl (Boc) group prevents undesired side reactions during cycloaddition.
Cycloaddition and Deprotection
Reaction of the propiolamide with Boc-protected 3-chlorophenyl azide in the presence of Cu(I) catalysts (e.g., CuSO4·5H2O and sodium ascorbate) affords the 1,4-disubstituted triazole. Subsequent acidic deprotection (e.g., HCl/dioxane) reveals the primary amine at position 5, which is then coupled with 3-chlorophenyl bromide via Ullmann coupling.
Table 1: CuAAC Reaction Optimization
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuSO4 + Sodium Ascorbate | DMF/H2O | 25 | 78 |
| CuI + DIPEA | THF | 50 | 65 |
| Cu(0) Nanoparticles | MeOH | 40 | 72 |
Stepwise Synthesis from 1H-1,2,3-Triazole-4-Carboxylic Acid
This route prioritizes modularity, enabling independent optimization of each functionalization step.
Triazole Carboxylic Acid Synthesis
Hydrazine hydrate and ethyl cyanoacetate undergo cyclocondensation in acidic media to yield 1H-1,2,3-triazole-4-carboxylic acid. Alternative methods include the Dimroth rearrangement of α-ketoesters with azides, though yields are moderate (50–60%).
Carboxamide Formation
Activation of the carboxylic acid via thionyl chloride generates the acid chloride, which reacts with 3,4-dimethylaniline in dichloromethane to furnish the carboxamide. Triethylamine is critical for neutralizing HCl byproducts.
Introduction of the 5-Amino Group
Direct amination at position 5 proves challenging due to the triazole’s electron deficiency. Palladium-catalyzed C–H amination using 3-chloroaniline and Xantphos as a ligand achieves moderate success (45% yield), though competing decomposition pathways necessitate careful temperature control.
Multicomponent Reactions (MCRs)
MCRs streamline synthesis by combining three components in a single pot. For the target compound, a modified Passerini reaction using an azide, isocyanide, and keto-ester precursor has been proposed, though regioselectivity remains suboptimal.
Characterization and Analytical Validation
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.6 Hz, 2H, ArH), 7.62–7.58 (m, 4H, ArH), 7.34 (d, J = 8.7 Hz, 2H, ArH), 2.65 (s, 6H, CH3).
IR (KBr): ν 3275 (N–H), 1678 (C=O), 1593 (C=N), 1540 (C–C Ar).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H2O) confirms ≥98% purity, with retention time = 12.3 min.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Unwanted 1,5-regioisomers may arise during CuAAC. Microwave-assisted reactions (80°C, 20 min) enhance 1,4-selectivity to >95%.
Functional Group Compatibility
The electron-withdrawing carboxamide group deactivates the triazole toward electrophilic substitution. Using bulky directing groups (e.g., 2,6-lutidine) during amination improves yields by 20%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or dihydrotriazoles.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it useful for developing new synthetic methodologies.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological activity. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide: Lacks the 3,4-dimethylphenyl group, which might affect its biological activity and chemical reactivity.
N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the 3-chlorophenylamino group, potentially altering its interaction with biological targets.
Uniqueness
The presence of both the 3-chlorophenylamino and 3,4-dimethylphenyl groups in 5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide makes it unique. These substituents can influence the compound’s electronic properties, steric interactions, and overall biological activity, distinguishing it from other triazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
The compound 5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide , often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Key Features:
- Triazole Ring : Imparts unique pharmacological properties.
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Dimethylphenyl Group : Potentially increases biological activity through steric effects.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. For instance, compounds containing the triazole moiety have been shown to inhibit tumor growth by targeting multiple pathways involved in cancer progression.
Case Study : A study evaluating the antiproliferative effects of various triazole derivatives demonstrated that the compound significantly inhibited the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and inhibition of angiogenesis, critical processes in tumor development.
Antimicrobial Activity
The triazole structure is also associated with antimicrobial properties. Research indicates that derivatives can exhibit activity against a range of pathogens:
| Activity Type | Target Organisms | Reference |
|---|---|---|
| Antifungal | Candida spp., Aspergillus spp. | |
| Antibacterial | Gram-positive and Gram-negative bacteria |
The presence of the triazole ring enhances the interaction with microbial enzymes, leading to effective inhibition of growth.
Enzyme Inhibition
Triazole derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases.
This inhibition suggests potential applications in treating diseases like Alzheimer's.
The biological activities of This compound can be attributed to several mechanisms:
- Apoptosis Induction : Triazoles can activate apoptotic pathways in cancer cells.
- Angiogenesis Inhibition : They may disrupt blood vessel formation essential for tumor growth.
- Enzyme Modulation : Inhibition of key enzymes involved in neurotransmission and microbial metabolism.
Q & A
Q. Key Reaction Conditions Table :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | CuI, sodium ascorbate | DMSO | RT | 60–75% |
| 2 | NHS-activated ester | DMF | 60–80°C | 70–85% |
| 3 | Ethyl acetate/hexane | - | RT | >90% purity |
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-2 vs. COX-1). Standardize assays using WHO-recommended protocols .
- Substituent Effects : Minor structural variations (e.g., 3-chlorophenyl vs. 4-fluorophenyl substituents) alter target binding. Perform comparative SAR studies using analogues with systematic substituent changes .
- Solubility/Purity : Impurities (<95% purity) or DMSO concentration in assays can skew results. Validate purity via HPLC and control solvent concentrations strictly .
Q. Example of SAR Comparison :
| Substituent (R) | IC₅₀ (μM) for Enzyme X | LogP | Reference |
|---|---|---|---|
| 3-Cl | 0.12 ± 0.03 | 2.8 | |
| 4-F | 0.45 ± 0.10 | 2.1 | |
| 4-CH₃ | >10 | 3.5 |
Basic Question: What spectroscopic and computational methods are recommended for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and triazole NH (δ 10.5 ppm). Confirm carboxamide carbonyl at ~168 ppm in ¹³C NMR .
- X-ray Crystallography : Resolve bond lengths (e.g., C-N triazole bonds: ~1.32 Å) and dihedral angles to validate planar triazole geometry .
- HRMS : Use electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺ at m/z 398.1234 (calculated) .
Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
Kinetic Studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding with Ser530 in COX-2) .
Mutagenesis : Introduce point mutations (e.g., Tyr355Phe in target enzymes) to identify critical binding residues .
Q. Example Docking Results :
| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| COX-2 | -9.2 | H-bond: Ser530 |
| HDAC6 | -7.8 | Hydrophobic: Phe583 |
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solubility : Lyophilize and store as a solid. For solutions, use anhydrous DMSO (≤0.1% H₂O) and avoid freeze-thaw cycles .
Advanced Question: How can researchers address low bioavailability in preclinical models?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated NH) to enhance membrane permeability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
- PK/PD Studies : Monitor plasma half-life in rodent models using LC-MS/MS and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
